molecular formula C14H24N6O3S B2655224 N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide CAS No. 2034409-50-0

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide

Cat. No. B2655224
CAS RN: 2034409-50-0
M. Wt: 356.45
InChI Key: KACAISYVDAPYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C14H24N6O3S . Its average mass is 356.444 Da and its monoisotopic mass is 356.163055 Da .

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

A study by Lolak et al. (2020) explores the antioxidant properties and enzyme inhibitory profile of a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds, including variants with morpholine and pyrrolidine, show moderate antioxidant activity and inhibit enzymes associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Stimuli-Responsive Polymers

Velasco et al. (2008) discuss the creation of new ionizable monomers and their homopolymers derived from morpholine and pyrrolidine. These are useful in the development of smart hydrogels for drug delivery and tissue engineering (Velasco et al., 2008).

Electrosynthesis Studies

Sayo et al. (1983) examine the anodic oxidation of sulfenamides derived from secondary cyclic amines like morpholine and pyrrolidine. This research contributes to understanding electrosynthetic processes involving these compounds (Sayo et al., 1983).

Hydrogen Bonding in Proton-Transfer Compounds

Smith et al. (2011) investigate the crystal structures of proton-transfer compounds involving 5-sulfosalicylic acid and nitrogen Lewis bases, including morpholine and pyrrolidine. This research offers insights into hydrogen bonding and molecular structure (Smith et al., 2011).

Carbonic Anhydrase Inhibitors

Lolak et al. (2019) synthesized novel ureido benzenesulfonamides with triazinyl moieties as inhibitors for human carbonic anhydrase isoforms, highlighting the potential of these compounds in treating diseases like glaucoma and cancer (Lolak et al., 2019).

properties

IUPAC Name

N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O3S/c1-2-24(21,22)15-11-12-16-13(19-5-3-4-6-19)18-14(17-12)20-7-9-23-10-8-20/h15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACAISYVDAPYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.